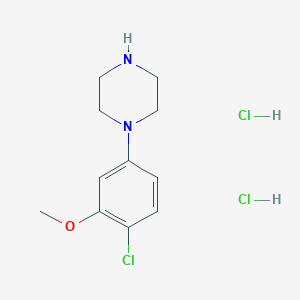

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Übersicht

Beschreibung

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl3N2O and its molecular weight is 299.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .

Mode of Action

This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . It is comparable to 3,4-methylenedioxymethamphetamine in its mode of action . This suggests that the compound interacts with its targets, leading to changes in the cellular environment and potentially influencing the behavior of the cell.

Result of Action

The compound exhibits euphoric, stimulant properties comparable to those produced by amphetamine . It has been tested for in vivo anti-allergic activities, with significant effects observed on both allergic asthma and allergic itching .

Biologische Aktivität

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in pharmacology due to its structural features, which may confer various therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO·2HCl

- Molecular Weight : 273.14 g/mol

This compound features a piperazine ring substituted with a chloro and methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Piperazine derivatives are known to exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses potent activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against malaria-causing parasites. A study focused on piperazine-containing compounds found that certain derivatives displayed effective inhibition of Plasmodium species in vitro.

Case Study: Antimalarial Efficacy

In a study examining the efficacy of various piperazine derivatives, this compound was tested against Plasmodium berghei in mouse models. The results indicated a significant reduction in parasitemia at doses of 40 mg/kg, highlighting its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring and substituents significantly impact the compound's efficacy against various biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhanced solubility and receptor affinity |

| Chlorine substitution at para position | Increased antimicrobial potency |

These insights are essential for guiding future synthesis and optimization efforts aimed at enhancing the therapeutic potential of this compound .

Eigenschaften

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIPHNQDFQGCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.